

# Introduction: The Tetrahydropyran Scaffold in Modern Chemistry

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## Compound of Interest

Compound Name: tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B153538

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The tetrahydropyran (THP) ring is a privileged heterocyclic motif and a cornerstone in modern medicinal chemistry.<sup>[1]</sup> Its prevalence in numerous natural products and biologically active compounds underscores its significance.<sup>[2][3]</sup> The THP scaffold offers a desirable combination of properties: it is a stable, non-planar ring system that can increase the three-dimensionality of drug candidates, often improving metabolic stability and pharmacokinetic profiles.<sup>[1]</sup> Within this important class of molecules lies **Tetrahydro-2H-pyran-4-carboxamide**, a versatile synthetic building block. This guide provides a detailed examination of its chemical properties, synthesis, and analytical characterization, offering field-proven insights for researchers and drug development professionals.

## Physicochemical and Structural Properties

**Tetrahydro-2H-pyran-4-carboxamide** is a white solid at room temperature.<sup>[4]</sup> Its core structure consists of a saturated six-membered oxygen-containing ring (the tetrahydropyran moiety) substituted at the 4-position with a primary carboxamide group. This combination of a stable ether linkage and a reactive amide functional group makes it a valuable intermediate in organic synthesis.

Table 1: Core Physicochemical Properties of **Tetrahydro-2H-pyran-4-carboxamide**

Property	Value	Source(s)
CAS Number	344329-76-6	[4][5][6]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub>	[5][7][8]
Molecular Weight	129.16 g/mol	[5][7][8]
Melting Point	181-183 °C	[5][9]
Density (Predicted)	1.114 g/cm <sup>3</sup>	[4][5]
Boiling Point (Predicted)	312.1 ± 31.0 °C	[4][9]
Physical Form	White Solid	[4]
pKa (Predicted)	16.31 ± 0.20	[4]
InChI Key	DGOYLBDCVINQZ- UHFFFAOYSA-N	[7][9]

## Synthesis and Purification: A Validated Protocol

The most direct and common synthesis of **tetrahydro-2H-pyran-4-carboxamide** involves the ammonolysis of a corresponding ester, typically the methyl or ethyl ester. This method is efficient and proceeds under relatively mild conditions.

## Causality in Experimental Design

The choice of methyl tetrahydropyran-4-carboxylate as the starting material is strategic; it is readily available and its methyl ester group is a good leaving group for nucleophilic acyl substitution.[10] Aqueous ammonia is used in excess to serve as both the nucleophile and the base, driving the reaction equilibrium towards the formation of the more stable amide product. The reaction is typically conducted at room temperature in a sealed vessel to maintain the concentration of the volatile ammonia. Purification by recrystallization from ethanol is effective due to the significant difference in solubility of the polar amide product and any unreacted, less polar ester starting material.

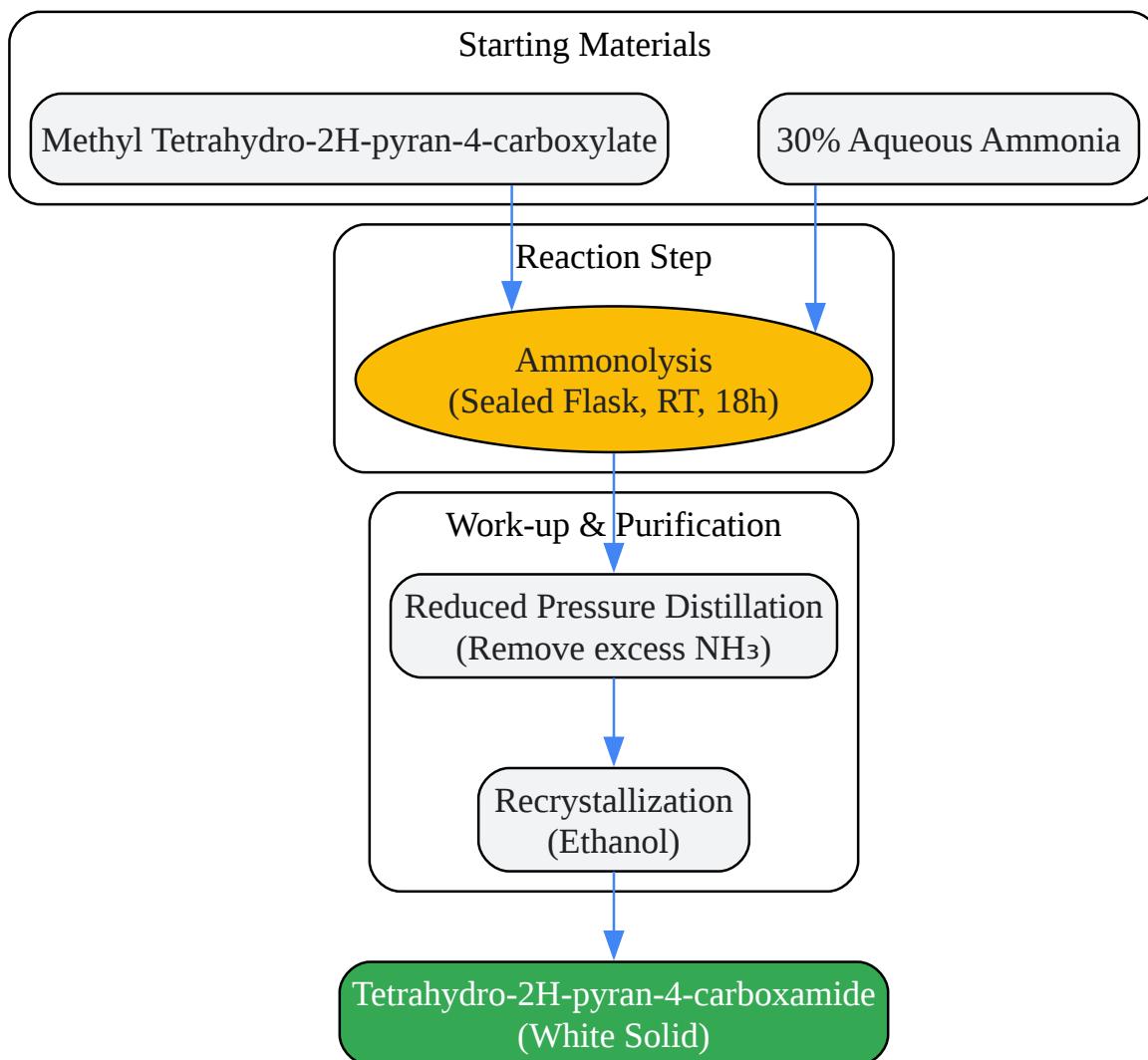
## Detailed Experimental Protocol

Reaction: Methyl tetrahydro-2H-pyran-4-carboxylate to **Tetrahydro-2H-pyran-4-carboxamide**.

[6]

- Reagent Preparation: In a suitable sealed reaction flask, combine methyl tetrahydro-2H-pyran-4-carboxylate (e.g., 7.0 g, 48.6 mmol) with a 30% aqueous ammonia solution (e.g., 20 mL).[6]
- Reaction Execution: Seal the flask securely and stir the biphasic mixture vigorously at room temperature for 18-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.
- Work-up and Isolation: Upon completion, carefully unseal the flask in a well-ventilated fume hood. Remove the excess ammonia and water by distillation under reduced pressure.[6]
- Purification: The resulting crude solid residue is purified by recrystallization from ethanol to yield the final product as a white crystalline solid (typical yield: ~89%).[6]

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **tetrahydro-2H-pyran-4-carboxamide**.

## Structural Elucidation and Spectroscopic Analysis

Confirming the structure of the synthesized product is paramount. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

### <sup>1</sup>H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule. The structure of the product has been confirmed by  $^1\text{H}$  NMR. [6]

Caption: Structure of **Tetrahydro-2H-pyran-4-carboxamide** with proton labels.

Table 2:  $^1\text{H}$  NMR (401 MHz, DMSO-d<sub>6</sub>) Spectral Data.[6]

Proton Label	Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment
Hd, He	7.21	br. s	1H	Amide N-H
Hd, He	6.73	br. s	1H	Amide N-H
Ha	3.80 - 3.90	m	2H	Axial protons at C2, C6 (adjacent to O)
Ha	3.23 - 3.30	m	2H	Equatorial protons at C2, C6 (adjacent to O)
Hc	2.24 - 2.36	m	1H	Proton at C4 (methine)
Hb	1.47 - 1.66	m	4H	Protons at C3, C5

Note: The two broad singlets for the amide protons (Hd, He) indicate their distinct chemical environments and slow exchange in DMSO solvent.

## Infrared (IR) Spectroscopy

While a specific spectrum is not provided in the search results, the expected IR absorbances for **tetrahydro-2H-pyran-4-carboxamide** can be predicted based on its functional groups.

- N-H Stretch: Two medium-to-strong bands are expected in the range of 3200-3400  $\text{cm}^{-1}$  corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

- C-H Stretch: Absorbances just below  $3000\text{ cm}^{-1}$  (typically  $2850\text{-}2960\text{ cm}^{-1}$ ) are characteristic of the  $\text{sp}^3$  C-H bonds in the pyran ring.
- C=O Stretch (Amide I band): A very strong and sharp absorption is expected around  $1640\text{-}1680\text{ cm}^{-1}$ , which is characteristic of the amide carbonyl group.[11]
- N-H Bend (Amide II band): A medium-to-strong band will appear around  $1600\text{-}1640\text{ cm}^{-1}$ .
- C-O-C Stretch: A strong band in the fingerprint region, typically  $1050\text{-}1150\text{ cm}^{-1}$ , will confirm the presence of the cyclic ether.[11]

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For **tetrahydro-2H-pyran-4-carboxamide** (MW = 129.16), under Electron Ionization (EI), the molecular ion peak ( $\text{M}^+$ ) would be expected at  $\text{m/z} = 129$ . Characteristic fragmentation patterns would likely involve the loss of the amide group or cleavage of the pyran ring.

## Reactivity and Applications in Drug Discovery

The utility of **tetrahydro-2H-pyran-4-carboxamide** stems from the reactivity of its amide group and the structural stability of the pyran ring.

- Amide Group Transformations: The primary amide is a versatile functional handle. It can undergo:
  - Dehydration: Conversion to the corresponding nitrile (4-cyanotetrahydropyran) using dehydrating agents.[4]
  - Hydrolysis: Conversion back to the parent carboxylic acid under acidic or basic conditions.
  - Reduction: Reduction to the corresponding aminomethyl derivative (4-(aminomethyl)tetrahydro-2H-pyran) using strong reducing agents like lithium aluminum hydride.
- Scaffold for Synthesis: The THP-carboxamide moiety serves as a key intermediate for building more complex molecules. The tetrahydropyran ring acts as a rigid, three-

dimensional scaffold, while the amide provides a point for further chemical elaboration, making it a valuable component in the synthesis of novel pharmaceutical agents.[\[1\]](#)[\[12\]](#)

## Safety and Handling

Proper handling of all chemical reagents is crucial for laboratory safety.

- Hazard Identification: **Tetrahydro-2H-pyran-4-carboxamide** is classified as an irritant (Hazard Codes: Xi, Xn).[\[4\]](#)[\[5\]](#) The associated risk phrases suggest it may be harmful if swallowed and can cause irritation.[\[4\]](#)[\[5\]](#) The parent compound, tetrahydro-2H-pyran-4-carboxylic acid, is known to cause skin and respiratory irritation.[\[13\]](#)[\[14\]](#)
- Recommended Handling Procedures:
  - Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[\[13\]](#)[\[15\]](#)
  - Ventilation: Handle the solid and any solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[\[13\]](#)
  - Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[\[4\]](#)[\[14\]](#)
  - First Aid: In case of skin contact, wash immediately with plenty of soap and water.[\[14\]](#) In case of eye contact, rinse cautiously with water for several minutes.[\[14\]](#) If inhaled, move to fresh air.[\[13\]](#) Seek medical attention if irritation persists.

## Conclusion

**Tetrahydro-2H-pyran-4-carboxamide** is a well-characterized and synthetically accessible compound. Its stable heterocyclic core, combined with a versatile amide functional group, establishes it as a valuable building block for medicinal chemists and researchers. A thorough understanding of its physicochemical properties, validated synthetic protocols, and spectroscopic signatures—as detailed in this guide—is essential for its effective application in the development of novel and complex molecular architectures.

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